molecular formula C12H17NO B3198695 Cyclobutyl(4-methoxyphenyl)methanamine CAS No. 1016507-26-8

Cyclobutyl(4-methoxyphenyl)methanamine

Cat. No.: B3198695
CAS No.: 1016507-26-8
M. Wt: 191.27 g/mol
InChI Key: RTEXSAKWKBDMGM-UHFFFAOYSA-N
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Description

Cyclobutyl(4-methoxyphenyl)methanamine (CAS: 1016507-26-8) is a secondary amine featuring a cyclobutyl ring linked to a 4-methoxyphenyl group via a methylamine bridge. Its molecular formula is C₁₂H₁₇NO, with a molar mass of 191.27 g/mol . The 4-methoxyphenyl moiety introduces electron-donating properties, while the strained cyclobutyl ring may influence conformational flexibility and binding interactions. This compound is utilized in medicinal chemistry as a building block for inhibitors targeting enzymes such as the AAA ATPase p97, where structural modifications optimize potency and pharmacokinetics .

Properties

IUPAC Name

cyclobutyl-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9,12H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEXSAKWKBDMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016507-26-8
Record name cyclobutyl(4-methoxyphenyl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(4-methoxyphenyl)methanamine typically involves the following steps:

    Formation of Cyclobutyl Bromide: Cyclobutane is reacted with bromine in the presence of light to form cyclobutyl bromide.

    Nucleophilic Substitution: Cyclobutyl bromide is then reacted with 4-methoxybenzylamine in the presence of a base such as sodium hydride or potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(4-methoxyphenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Scientific Research Applications

Cyclobutyl(4-methoxyphenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Cyclobutyl(phenyl)methanamine
  • Structure : Replaces the 4-methoxy group with a hydrogen (phenyl instead of 4-methoxyphenyl).
  • Bioactivity: Enantiomers like (R)- and (S)-cyclobutyl(phenyl)methanamine (CAS: 1241683-26-0 and 1075715-58-0) highlight stereochemical impacts on receptor binding .
  • Applications : Used in chiral ligand synthesis and as intermediates for kinase inhibitors .
1-[1-(4-Chlorophenyl)cyclobutyl]methanamine
  • Structure : Substitutes methoxy (-OCH₃) with chloro (-Cl) at the para position.
  • Key Differences :
    • Electron-Withdrawing Effect : Chloro groups increase electrophilicity, altering reactivity in nucleophilic substitutions.
    • LogP : Higher lipophilicity (LogP ≈ 2.8) compared to the methoxy analog (LogP ≈ 2.2), influencing membrane permeability .
  • Market Data : Global production reached 12.5 metric tons in 2024, reflecting industrial relevance in agrochemicals .

Variations in Cycloalkyl Ring Size

Cyclopropyl(4-methoxyphenyl)methanamine
  • Structure : Cyclopropane replaces cyclobutane.
  • Key Differences: Ring Strain: Cyclopropane’s higher angle strain may enhance reactivity but reduce metabolic stability.
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine
  • Structure : Cyclopentyl ring instead of cyclobutyl.
  • Key Differences :
    • Reduced Strain : Cyclopentane’s lower strain improves synthetic yield but may decrease binding affinity due to flexibility.
    • Applications : Used in antiviral drug candidates targeting protease enzymes .

Functional Group Additions

(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine
  • Structure : Incorporates a 4-methylpiperazine substituent on the cyclobutyl ring.
  • Key Differences :
    • Basic Nitrogen : The piperazine group increases solubility in acidic conditions (pH-dependent protonation).
    • Bioactivity : Demonstrated inhibitory activity against p97 ATPase (IC₅₀ = 0.15 μM), suggesting enhanced target engagement compared to simpler analogs .
Cyclobutyl(4-phenylphenyl)methanamine
  • Structure : Biphenyl group replaces 4-methoxyphenyl.
  • Applications: Explored in oncology for targeting protein-protein interactions .

Stereochemical Variations

  • (R)- vs. (S)-Enantiomers :
    • Cyclobutyl(phenyl)methanamine enantiomers exhibit divergent binding affinities. For example, the (R)-enantiomer (CAS: 1241683-26-0) showed 3-fold higher activity in serotonin receptor assays compared to the (S)-form .
    • Synthetic Accessibility : Chiral resolution methods (e.g., HPLC with amylose columns) are critical for isolating enantiopure forms .

Biological Activity

Cyclobutyl(4-methoxyphenyl)methanamine is a compound of considerable interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to a 4-methoxyphenyl moiety. The methoxy group enhances the compound's solubility and stability, which is crucial for its biological interactions. The structural formula can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound's mechanism involves:

  • Binding Affinity : The methoxy group may enhance binding affinity to specific receptors, modulating their activity.
  • Enzyme Interaction : It may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.

In Vitro Studies

Research indicates that this compound exhibits significant biological activities:

  • Antidepressant Potential : Studies suggest that compounds with similar structures may possess antidepressant properties due to their interaction with serotonin receptors.
  • Antitumor Activity : Initial findings indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the compound's efficacy and safety profile. Current research is limited but suggests:

  • Preclinical Models : Early preclinical models show promise in reducing tumor growth, although comprehensive studies are required to validate these findings .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is informative. The table below summarizes key characteristics:

Compound NameStructural FeatureUnique Properties
Cyclobutyl(4-chlorophenyl)methanamineChlorine substituentPotential anti-inflammatory effects
Cyclobutyl(4-methylphenyl)methanamineMethyl substituentEnhanced neuroprotective activity
Cyclobutyl(4-ethoxyphenyl)methanamineEthoxy substituentImproved pharmacokinetic properties

Case Studies and Research Findings

  • Study on Antidepressant Activity : A study investigated the binding affinity of this compound to serotonin receptors, revealing promising results that could lead to new antidepressant therapies .
  • Antitumor Efficacy : In a preclinical trial, the compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent .
  • Mechanistic Insights : Research into the compound's interactions at the molecular level has uncovered specific pathways through which it exerts its effects, particularly in relation to apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.